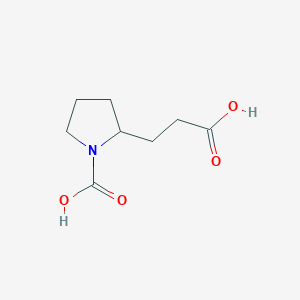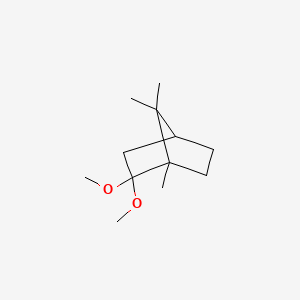
(2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (2S,4S)-4-aminopyrrolidine-2-carboxylic acid with acetic anhydride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process may also include steps for purification, such as crystallization or chromatography, to obtain the compound in its purest form .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of (2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide
- (2S,4S)-1-acetyl-4-hydroxy-2-pyrrolidinecarboxamide
- (2S,4S)-1-acetyl-4-methyl-2-pyrrolidinecarboxamide
Uniqueness
This compound stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits distinct binding affinities and selectivities, making it valuable in both research and industrial applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique stereochemistry and reactivity make it a valuable tool for researchers and industrial chemists alike. Continued exploration of its properties and applications will likely yield new insights and innovations in various scientific fields.
Eigenschaften
Molekularformel |
C7H13N3O2 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
(2S,4S)-1-acetyl-4-aminopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-4(11)10-3-5(8)2-6(10)7(9)12/h5-6H,2-3,8H2,1H3,(H2,9,12)/t5-,6-/m0/s1 |
InChI-Schlüssel |
OZBONGMTPVUPIJ-WDSKDSINSA-N |
Isomerische SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)N)N |
Kanonische SMILES |
CC(=O)N1CC(CC1C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12854873.png)
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)


![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)


![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)

